4-Methoxybenzyloxycarbonyl azide

Catalog No.
S1891874
CAS No.
25474-85-5
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyloxycarbonyl azide

CAS Number

25474-85-5

Product Name

4-Methoxybenzyloxycarbonyl azide

IUPAC Name

(4-methoxyphenyl)methyl N-diazocarbamate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3

InChI Key

NQBRFIXRZDTIRQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

4-Methoxybenzyloxycarbonyl azide is an organic compound with the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of 207.19 g/mol. It is characterized by the presence of an azide functional group (-N₃) attached to a benzyloxycarbonyl moiety, which is further substituted by a methoxy group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive azide group, which can participate in various

The primary mechanism of action of 4-MBz Azide lies in its ability to act as a protecting group for carboxylic acids. The azide group reacts with the carboxylic acid to form a 4-methoxybenzyl ester. This ester is stable under various conditions but can be selectively cleaved using specific reagents like trifluoroacetic acid (TFA) or Lewis acids, leaving the free carboxylic acid behind. []

4-MBz Azide is considered a potentially hazardous compound due to the presence of the azide group. Key safety concerns include:

  • Toxicity: While specific data on its toxicity is limited, azide compounds are generally known to be toxic upon ingestion or inhalation. []
  • Explosivity: Azides can be explosive under certain conditions, especially when heated or subjected to shock. []
  • Skin and eye irritation: 4-MBz Azide may cause skin and eye irritation upon contact.

Amino Acid Protecting Group

4-Methoxybenzyl azidoformate, also known as 4-methoxybenzyloxycarbonyl azide (MBz-Azide), is a reagent used in organic chemistry for the protection of amine groups in amino acids and peptides. () Amino groups are reactive functional groups that can interfere with desired chemical reactions. By attaching the MBz-Azide group to the amine, it becomes temporarily masked, allowing for selective modification of other functional groups within the molecule. ()

The MBz-Azide group is a type of protecting group known as a carbamate. Carbamates are formed by the reaction of a carbonyl group with an amine. MBz-Azide specifically belongs to a sub-class of carbamate protecting groups called azidocarbonylates. These groups are advantageous because they can be easily introduced and removed under mild conditions, making them suitable for use in sensitive biomolecules. ()

Advantages of MBz-Azide

MBz-Azide offers several advantages over other amine protecting groups:

  • Mild cleavage conditions: MBz-Azide can be cleaved under mild acidic or reductive conditions, minimizing the risk of side reactions with other functional groups within the molecule. ()
  • Orthogonality: MBz-Azide is orthogonal to other commonly used protecting groups, meaning it can be selectively removed without affecting other protecting groups present in the molecule. This allows for the stepwise manipulation of different functional groups within the molecule.
  • Stability: MBz-Azide is a stable protecting group that can withstand a variety of reaction conditions.

Applications

MBz-Azide finds application in various areas of scientific research, including:

  • Peptide synthesis: MBz-Azide is a valuable tool for the synthesis of peptides, which are chains of amino acids. By protecting amine groups with MBz-Azide, chemists can selectively modify other functional groups within the peptide chain and then deprotect the amines to obtain the desired final product.
  • Protein modification: MBz-Azide can be used to modify specific amino acid residues within proteins. This can be useful for studying protein function and for developing new therapeutic agents.

4-Methoxybenzyloxycarbonyl azide is primarily involved in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, it can react with alkynes to form 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science. For example, it has been utilized in reactions with phenylacetylene to yield triazole derivatives, showcasing its utility in synthesizing complex organic molecules .

Additionally, the compound can undergo hydrolysis under certain conditions to release nitrogen gas and form corresponding carboxylic acids, further expanding its reactivity profile .

The synthesis of 4-methoxybenzyloxycarbonyl azide typically involves the following steps:

  • Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzoic acid derivatives with appropriate alcohols.
  • Azidation: The introduction of the azide functional group is generally performed using sodium azide or other azide sources under suitable conditions (such as nucleophilic substitution).
  • Purification: The final product is purified through methods like recrystallization or chromatography to obtain high purity .

4-Methoxybenzyloxycarbonyl azide has several applications:

  • Synthesis of pharmaceuticals: It is used as a building block for synthesizing various pharmaceutical compounds, particularly those involving triazole scaffolds.
  • Bioconjugation: Due to its bioorthogonal properties, it can be employed in bioconjugation strategies for labeling and tracking biomolecules.
  • Materials science: The compound can be utilized in developing new materials with specific properties through click chemistry reactions .

Interaction studies involving 4-methoxybenzyloxycarbonyl azide primarily focus on its reactivity with various nucleophiles and alkynes in click chemistry. These studies help elucidate the kinetics and mechanisms of the CuAAC reaction, enabling researchers to optimize conditions for better yields and selectivity. Furthermore, understanding these interactions contributes to the design of more effective bioconjugation strategies in medicinal applications .

Several compounds share structural features with 4-methoxybenzyloxycarbonyl azide. Here are some similar compounds along with a brief comparison:

Compound NameStructure FeaturesUnique Aspects
4-Methoxybenzyl azideContains an azide group similar to 4-methoxybenzyloxycarbonyl azideLacks the benzyloxycarbonyl moiety
Benzyl azidoformateAzidoformate structure with benzyl substitutionMore reactive due to the formate group
4-Azidobenzoyl chlorideContains an acyl chloride instead of a carbonylMore electrophilic due to the acyl chloride
4-Methoxybenzoyl azideSimilar methoxy substitutionLacks the benzyloxycarbonyl structure

The uniqueness of 4-methoxybenzyloxycarbonyl azide lies in its combination of both benzyloxycarbonyl and methoxy groups along with an azide functionality, allowing for versatile applications in organic synthesis and bioconjugation that may not be achievable with simpler analogs.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

25474-85-5

Dates

Modify: 2023-08-16

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